molecular formula C28H50O B1668247 Campestanol CAS No. 474-60-2

Campestanol

Cat. No. B1668247
CAS RN: 474-60-2
M. Wt: 402.7 g/mol
InChI Key: ARYTXMNEANMLMU-ATEDBJNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Campestanol is a 3beta-sterol and a C28-steroid . It is a natural product found in Clerodendrum chinense, Zea mays, and other organisms . It derives from a hydride of a 5alpha-campestane .


Synthesis Analysis

Brassinosteroids, a class of plant-specific steroid hormones, are synthesized from campestanol. Three major pathways of brassinosteroid biosynthesis start from campestanol. In two of these pathways, the intermediate campestanol is converted via either an “early” or “late” C-6 oxidation route .


Molecular Structure Analysis

Campestanol has a molecular formula of C28H50O . Its IUPAC name is (3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol .

Scientific Research Applications

Absorption and Distribution in Animal Models

  • Campestanol, a naturally occurring plant stanol similar to cholesterol, demonstrates limited intestinal absorption and rapid body removal when consumed, even in substantial amounts. This was observed in a study where New Zealand White rabbits were fed diets with campestanol and sitostanol. Plasma concentrations of campestanol increased insignificantly, suggesting that despite its structural similarity to cholesterol, campestanol does not accumulate significantly in the body when ingested (Xu et al., 1999).

Impact on Serum Cholesterol Levels

  • Different mixtures of campestanol and sitostanol in margarine were studied to evaluate their effect on reducing serum cholesterol. The study, involving postmenopausal women, indicated that varying the campestanol to sitostanol ratio in dietary products could similarly decrease cholesterol absorption, LDL cholesterol, and improve the LDL/HDL cholesterol ratio, making serum lipids less atherogenic (Gylling & Miettinen, 1999).

Hyperabsorption and Retention in Sitosterolemic Homozygotes

  • A study on a sitosterolemic homozygote, her heterozygous mother, and healthy control subjects showed that campestanol, like other noncholesterol sterols, is hyperabsorbed and retained in sitosterolemic homozygotes. However, in the heterozygote and control subjects, campestanol absorption was only slightly increased, and its removal was as rapid as in control subjects (Salen et al., 2000).

Role in Brassinosteroid Biosynthesis

  • Campestanol plays a role in brassinosteroid biosynthesis in plants. The Arabidopsis det2 mutant, which is defective in brassinosteroid biosynthesis, showed that DET2, a steroid 5alpha-reductase, is essential for the conversion of campesterol to campestanol. This finding suggests a modification in the previously proposed biosynthetic pathway for brassinosteroids (Noguchi et al., 1999).

Comparison with Other Stanol Ester Mixtures

  • A study compared the effects of vegetable oil-based and wood-based stanol ester mixtures on serum lipids. The study found that both types of mixtures, despitehaving different sitostanol/campestanol ratios, similarly reduced LDL cholesterol levels in non-hypercholesterolemic subjects. This indicates that campestanol, as part of these mixtures, contributes to the cholesterol-lowering effect of stanol esters (Plat & Mensink, 2000).

Phytosterol Content in Foods

  • Campestanol, among other phytosterols, was quantified in various fatty foods from Sweden and the Netherlands. The study provides valuable information on the natural occurrence of campestanol in commonly consumed food products, which is important for understanding its dietary intake and potential health impacts (Normén et al., 2007).

Intestinal Absorption Comparison with Other Sterols

  • A study comparing the intestinal absorption of cholesterol with different plant sterols, including campestanol, found that campestanol has a higher absorption rate than other plant sterols. This research sheds light on the differential absorption behaviors of various sterols and their potential health implications (Heinemann et al., 1993).

Biosynthesis in Higher Plants

  • Research on the biosynthesis of cholestanol in higher plants revealed that cholestanol is biosynthesized from both cholesterol and campestanol. This finding contributes to the understanding of sterol metabolism in plants and its potential applications in plant biology and agriculture (Nakajima et al., 2002).

Campestanol in Dietary Supplements and Foods

  • A method was validated for determining the contentand composition of plant sterols/stanols, including campestanol, in foods and dietary supplements. This study is significant for evaluating the intake of campestanol through various products and its relation to health claims, such as reducing the risk of coronary heart disease (Srigley & Haile, 2015).

Safety And Hazards

Plant sterols and stanols, including campestanol, have been reported to lower cholesterol and low-density lipoprotein cholesterol (LDL-C) plasma levels and may have clinical application for the prevention of non-alcoholic fatty liver disease (NAFLD) and cardiovascular diseases (CVDs) .

Future Directions

Phytosterols like campestanol have been garnering attention for their role in reducing cholesterol absorption . Future research directions point to examining the influence of the food matrix on the nano-delivery system, the toxicological evaluation of the nano-delivery system on both the food matrix and environment, and the influence of food processing on the bioavailability of phytosterols .

properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-26,29H,7-17H2,1-6H3/t19-,20-,21+,22+,23+,24-,25+,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYTXMNEANMLMU-ATEDBJNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040988
Record name Campestanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Campestanol

CAS RN

474-60-2
Record name Campestanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Campestanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Campestanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAMPESTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J08LF99N1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Campestanol
Reactant of Route 2
Campestanol
Reactant of Route 3
Campestanol
Reactant of Route 4
Campestanol
Reactant of Route 5
Campestanol
Reactant of Route 6
Campestanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.